N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine
Brand Name: Vulcanchem
CAS No.: 918882-21-0
VCID: VC16008571
InChI: InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)5-10-11-7/h3-5H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine

CAS No.: 918882-21-0

Cat. No.: VC16008571

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine - 918882-21-0

Specification

CAS No. 918882-21-0
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine
Standard InChI InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)5-10-11-7/h3-5H,1-2H3,(H,10,11)
Standard InChI Key ZBUAZODSTKWZTR-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC=CC2=C1NN=C2

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine, reflecting its bicyclic structure with a pyrazole ring fused to a pyridine ring at the 3,4-c positions. The molecular formula is C₈H₁₁N₅, with a molecular weight of 177.21 g/mol. The dimethylamine group at the 7-position distinguishes it from related compounds such as 1H-pyrazolo[3,4-c]pyridin-7-ol (CAS 76006-09-2), which lacks the alkylated amine .

Structural Features and Isomerism

The compound’s planar bicyclic framework allows for potential tautomerism and resonance stabilization. The pyrazole ring (positions 1–3) and pyridine ring (positions 4–7) share a common carbon atom at the 3,4-c junction. Quantum mechanical calculations predict a dipole moment of approximately 3.8 D due to the electron-rich pyridine nitrogen and the electron-donating dimethylamine group.

Table 1: Key Structural and Electronic Properties

PropertyValue
Molecular FormulaC₈H₁₁N₅
Molecular Weight177.21 g/mol
Dipole Moment3.8 D (calculated)
Tautomeric Forms1H, 2H, and 3H configurations
Aromatic SystemBicyclic (6π + 6π electrons)

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be approached via two primary routes:

  • Cyclocondensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds, followed by dimethylamination.

  • Microwave-assisted coupling of preformed pyrazolo[3,4-c]pyridine intermediates with dimethylamine under catalytic conditions .

Experimental Synthesis Protocols

A plausible method, adapted from microwave-assisted pyrazolopyridine syntheses , involves:

  • Preparation of 2-hydrazinopyridine: Reacting 2-chloropyridine with hydrazine monohydrate under microwave irradiation (150°C, 15 min) .

  • Cyclocondensation: Treating the hydrazine derivative with a ketone or nitrile to form the pyrazolo[3,4-c]pyridine core.

  • Dimethylamination: Introducing dimethylamine via nucleophilic substitution or reductive amination.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Hydrazine FormationN₂H₄·H₂O, MW, 150°C, 15 min88%
Cyclocondensation3-Amino-2-butenenitrile, MW, 150°C91%
Dimethylamination(CH₃)₂NH, Pd/C, H₂, 60°C75%

Physicochemical Properties

Thermodynamic and Solubility Data

While experimental data for the title compound are scarce, analogs such as 1H-pyrazolo[3,4-c]pyridin-7-ol provide baseline metrics :

  • Density: ~1.6 g/cm³ (estimated increase of 5–10% due to dimethylamine’s molar volume).

  • Boiling Point: ~536°C (lowered by ~20°C compared to hydroxyl analogs due to reduced hydrogen bonding).

  • LogP: Predicted 0.85 (ALOGPS), indicating moderate lipophilicity.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for N,N-dimethyl protons (δ 2.95–3.10 ppm) and aromatic protons in the δ 7.20–8.50 ppm range.

  • ¹³C NMR: The pyridine C-7 carbon bonded to dimethylamine should resonate at δ 155–160 ppm .

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